molecular formula C14H15N5O2S2 B2388198 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034286-98-9

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2388198
CAS No.: 2034286-98-9
M. Wt: 349.43
InChI Key: PWGDJYVQPVKUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2S2 and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Techniques

Synthesis of Novel Heterocyclic Compounds : The synthesis of thieno[2,3-d]pyrimidines and related heterocyclic compounds involves complex chemical reactions. These compounds serve as key intermediates for further chemical modifications, leading to a wide range of biologically active molecules. Techniques such as microwave-assisted synthesis have been employed to create hybrid molecules containing various heterocyclic moieties, showcasing the versatility of these compounds in drug synthesis and design (Sirakanyan et al., 2020; Basoğlu et al., 2013).

Biological and Antimicrobial Activity

Antimicrobial and Anticancer Properties : Several studies have demonstrated the antimicrobial and anticancer activities of thieno[2,3-d]pyrimidin derivatives. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation. The antimicrobial activity is particularly notable against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics (Bhuiyan et al., 2006; Mavrova et al., 2016).

Pharmacological Properties

Analgesic and Anti-Inflammatory Activities : Research has also explored the analgesic and anti-inflammatory properties of benzothienothiadiazolopyrimidine derivatives. Some derivatives exhibited activity comparable to or slightly lower than standard drugs like indomethacin, highlighting their potential as safer alternatives with lower acute toxicity and better gastric tolerance (Russo et al., 1987).

Molecular Docking Studies

Molecular Docking and Enzyme Interaction : Molecular docking studies have provided insights into how these compounds interact with various enzymes. Such studies help in understanding the mode of action at the molecular level, facilitating the design of more effective and targeted therapeutic agents. This approach is crucial for developing compounds with high specificity and efficacy against pathogens or cancer cells (Sirakanyan et al., 2020).

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-2-3-10-11(23-18-17-10)12(20)15-5-6-19-8-16-13-9(14(19)21)4-7-22-13/h4,7-8H,2-3,5-6H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGDJYVQPVKUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.